N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide
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Overview
Description
This would typically include the compound’s systematic name, its common name if applicable, and its classification (e.g., organic, inorganic, polymer, etc.).
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its molecular formula, its structural formula, and its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reagents and conditions for each reaction and the products formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, including its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
1. Protective Group Strategy in Synthesis
N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, as part of the sulfamate group, plays a crucial role in medicinal chemistry. A protective group strategy has been developed for sulfamates, where both sulfamate NH protons are replaced with 4-methoxybenzyl or 2,4-dimethoxybenzyl. This strategy enables the sulfamates to be stable against oxidizing and reducing agents, bases, and nucleophiles, making them suitable for multi-step synthesis (Reuillon et al., 2012).
2. Enantiomeric Composition Analysis
The compound has been utilized in the determination of enantiomeric composition of samples, such as in the case of N,N'-bis-(alpha-methylbenzyl) sulfamide. Spectral data from cyclodextrin guest-host complexes were used to develop multivariate regression models for predicting enantiomeric composition, demonstrating the compound's utility in analytical chemistry (Fakayode et al., 2006).
3. Electrophilic Fluorination in Organic Synthesis
In organic synthesis, the dimethoxybenzyl group (DMB), part of the N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide structure, has been employed as a new protecting group for sulfonamides. Its use facilitated the synthesis of alpha-fluorosulfonamides through electrophilic fluorination, highlighting its significance in the development of novel synthetic methodologies (Hill et al., 2004).
4. Crystal Structure Influence in β-Amino Alcohols
The influence of substituents, such as those in N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide, on the crystal structure of β-amino alcohols has been studied. This research contributes to the understanding of molecular interactions and structural characteristics in crystallography (Urtiaga et al., 1995).
5. Spectroscopic Characterization in Organic Compounds
The compound has been characterized using various spectroscopic techniques, including FT-IR, Raman, UV-Visible, and NMR spectroscopy. These studies provide insights into the structural, electronic, topological, and vibrational properties of such compounds, which are crucial in organic chemistry and material science (Chain et al., 2017).
Safety And Hazards
This would involve a discussion of the compound’s safety and hazards, including its toxicity, flammability, and environmental impact.
Future Directions
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properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methylsulfamoyl]-1-(4-methylphenyl)methanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-13-4-6-14(7-5-13)11-18-24(20,21)19-12-15-8-9-16(22-2)17(10-15)23-3/h4-10,18-19H,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBKMGNOFWYQPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxybenzyl)-N'-(4-methylbenzyl)sulfamide |
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